Tripeptide-29 Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

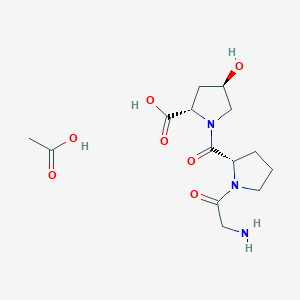

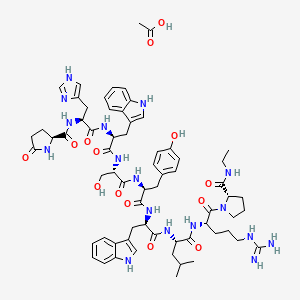

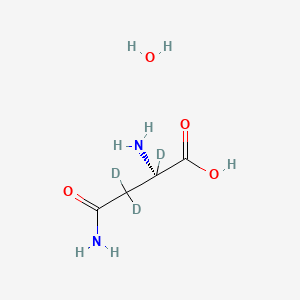

H-Gly-Pro-Hyp-OH (acetate) is a peptide compound known for its role as a dipeptidyl peptidase 4 (DPP-4) inhibitor. This compound is composed of glycyl-L-prolyl-4R-hydroxy-L-proline, monoacetate. It has a molecular formula of C12H19N3O5 • C2H4O2 and a molecular weight of 345.3 . The compound is primarily used in scientific research due to its inhibitory effects on the DPP-4 enzyme, which is involved in the regulation of glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Pro-Hyp-OH (acetate) typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of H-Gly-Pro-Hyp-OH (acetate) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Pro-Hyp-OH (acetate) primarily undergoes hydrolysis and enzymatic reactions. As a peptide, it can be hydrolyzed by proteases, breaking down into its constituent amino acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Enzymatic Reactions: Proteases such as trypsin or chymotrypsin can catalyze the hydrolysis of the peptide.

Major Products Formed

The major products formed from the hydrolysis of H-Gly-Pro-Hyp-OH (acetate) are the individual amino acids: glycine, proline, and hydroxyproline .

Scientific Research Applications

H-Gly-Pro-Hyp-OH (acetate) has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and hydrolysis.

Biology: Investigated for its role in inhibiting DPP-4, which is involved in glucose metabolism and insulin regulation.

Medicine: Potential therapeutic applications in the treatment of diabetes due to its DPP-4 inhibitory activity.

Mechanism of Action

H-Gly-Pro-Hyp-OH (acetate) exerts its effects by inhibiting the activity of the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose homeostasis. By inhibiting DPP-4, H-Gly-Pro-Hyp-OH (acetate) prolongs the activity of incretin hormones, leading to improved insulin secretion and reduced blood glucose levels .

Comparison with Similar Compounds

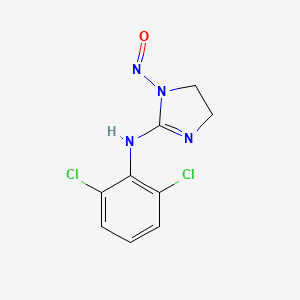

H-Gly-Pro-Hyp-OH (acetate) can be compared with other DPP-4 inhibitors such as sitagliptin, vildagliptin, and saxagliptin. While these compounds also inhibit DPP-4, H-Gly-Pro-Hyp-OH (acetate) is unique due to its peptide structure, which may offer different pharmacokinetic and pharmacodynamic properties .

List of Similar Compounds

- Sitagliptin

- Vildagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Properties

IUPAC Name |

acetic acid;(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5.C2H4O2/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20;1-2(3)4/h7-9,16H,1-6,13H2,(H,19,20);1H3,(H,3,4)/t7-,8+,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDGXPQAQHTCOM-KEMIKLHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,18R,19R,22S,25R,28R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-19-[[(2R)-2-aminopentanoyl]amino]-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8209946.png)

![(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid](/img/structure/B8209972.png)

![[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8209974.png)

![(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B8209982.png)

![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B8209998.png)